molecular formula C20H17IN2O2S B2799828 (E)-2-(2-(1-(carboxymethyl)-1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide CAS No. 2210225-81-1

(E)-2-(2-(1-(carboxymethyl)-1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide

Cat. No. B2799828
CAS RN: 2210225-81-1
M. Wt: 476.33
InChI Key: PGJFTRHTWONCJO-UHFFFAOYSA-N
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Description

(E)-2-(2-(1-(carboxymethyl)-1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide is a useful research compound. Its molecular formula is C20H17IN2O2S and its molecular weight is 476.33. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical Properties and Excited-State Dynamics

Benzothiazolium salts, including derivatives similar to the mentioned compound, have been investigated for their nonlinear optical properties and ultrafast excited-state dynamics. For instance, specific benzothiazolium salts demonstrated efficient third-order nonlinear optical susceptibility and molecular second-order hyperpolarizability. These properties are crucial in applications like optical switching, optical limiting, and photodynamic therapy. Notably, the dynamic behavior and key parameters of these transitions have been analyzed through techniques like Z-scan measurements and Density Functional Theory (DFT) calculations, showcasing their potential in optical applications (Wen et al., 2018).

Second-Order Optical Nonlinearity and Crystal Growth

Certain benzothiazolium salts have been synthesized with organic cationic core structures that exhibit high second-order optical nonlinearity. This property is beneficial in developing nonlinear optical (NLO) devices. These materials have also demonstrated impressive crystal growth ability, which is advantageous for manufacturing solid-state devices like lasers and modulators (Honghong et al., 2015).

Fluorescence Imaging and Sensing Applications

Benzothiazolium salts have been utilized in creating fluorescent probes for biological imaging. These probes offer advantages like minimal photodamage to biological samples, deep tissue penetration, and weak autofluorescence interference, making them suitable for in vivo imaging. Specifically, they've been applied for sensitive and selective detection of biological molecules like cysteine in living cells and organisms like zebrafish (Xie et al., 2020).

Chemical Sensing in Food Samples

Certain benzothiazolium salts have been developed as colorimetric fluorescence sensors based on specific chemical reactions, such as the Michael addition mechanism. These sensors exhibit high selectivity and sensitivity, with potential applications in detecting chemicals like HSO3− in food samples. The rapid detection capability and low detection limits make these sensors valuable for practical applications in food safety and quality control (Li et al., 2021).

Antitumor Agents

Derivatives of benzothiazolium salts have been synthesized and evaluated for their antitumor properties. Studies on compounds like 2-arylvinyl-naphtho[2,3-d]imidazol-3-ium iodide derivatives have shown potent cytotoxicity against various cancer cell lines. These compounds have been found to induce apoptosis, influence microtubule dynamics, and arrest cell cycles, suggesting their potential as multi-target anticancer drugs (Wei et al., 2018).

properties

IUPAC Name

2-[3-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]indol-1-yl]acetic acid;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S.HI/c1-21-17-8-4-5-9-18(17)25-19(21)11-10-14-12-22(13-20(23)24)16-7-3-2-6-15(14)16;/h2-12H,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJFTRHTWONCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)C=CC3=CN(C4=CC=CC=C43)CC(=O)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CN(C4=CC=CC=C43)CC(=O)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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